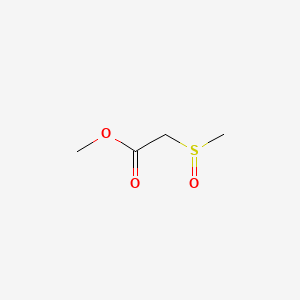

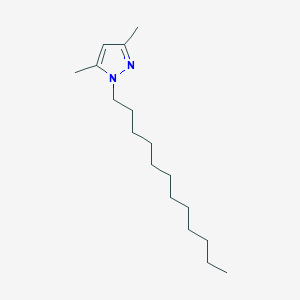

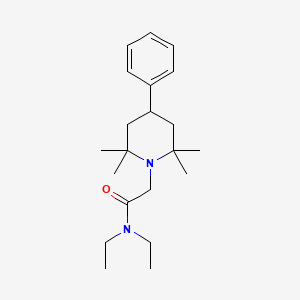

![molecular formula C7H7N3 B1615594 7-Methyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 4919-10-2](/img/structure/B1615594.png)

7-Methyl[1,2,4]triazolo[4,3-a]pyridine

Overview

Description

7-Methyl[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazolopyridine . It is a nitrogenous heterocyclic compound that can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves aromatic nucleophilic substitution . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

Triazolopyridine derivatives can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework .Scientific Research Applications

Structural and Synthetic Insights

Structural Features and Theoretical Studies : The molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using X-ray diffraction and FT-IR spectroscopy, with Hartree-Fock (HF) and Density Functional Theory (DFT) calculations providing insight into vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (Gumus et al., 2018).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A metal-free approach for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed, highlighting a novel strategy for oxidative N-N bond formation (Zheng et al., 2014).

Palladium-Catalyzed Synthesis : An efficient synthesis method for [1,2,4]triazolo[4,3-a]pyridines was demonstrated through palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, showcasing the chemoselective nature of this synthesis (Reichelt et al., 2010).

Potential Applications in Material Science and Pharmacology

Luminescent Coordination Compounds : A study on the anti-diabetic and anti-parasitic properties of a family of luminescent zinc coordination compounds based on a triazolopyrimidine derivative highlighted their promising activity and selectivity, suggesting potential biomedical applications (Esteban-Parra et al., 2020).

Antibacterial Activity : The synthesis and antibacterial evaluation of a new pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring showed activity against various bacterial strains, indicating its potential in antibacterial applications (Lahmidi et al., 2019).

Future Directions

properties

IUPAC Name |

7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-2-3-10-5-8-9-7(10)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKBIOGKGMWUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290738 | |

| Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

4919-10-2 | |

| Record name | s-Triazolo[4, 7-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

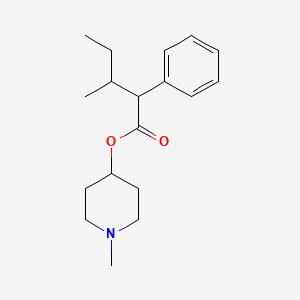

![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)

![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)

![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)

![Benzenamine, 4,4'-[(2,6-dichlorophenyl)methylene]bis[2,6-dimethyl-](/img/structure/B1615518.png)

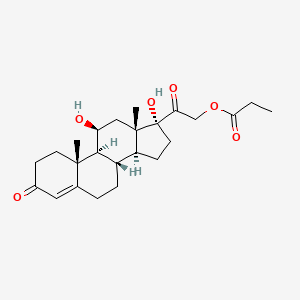

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)